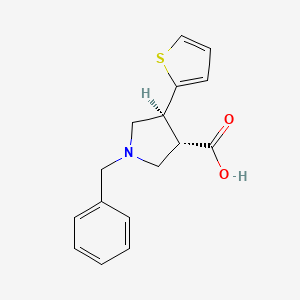

(3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid

CAS No.: 2307779-35-5

Cat. No.: VC5082496

Molecular Formula: C16H17NO2S

Molecular Weight: 287.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2307779-35-5 |

|---|---|

| Molecular Formula | C16H17NO2S |

| Molecular Weight | 287.38 |

| IUPAC Name | (3S,4S)-1-benzyl-4-thiophen-2-ylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H17NO2S/c18-16(19)14-11-17(9-12-5-2-1-3-6-12)10-13(14)15-7-4-8-20-15/h1-8,13-14H,9-11H2,(H,18,19)/t13-,14-/m1/s1 |

| Standard InChI Key | WKOQJWXJELLGLA-ZIAGYGMSSA-N |

| SMILES | C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CS3 |

Introduction

(3S,4S)-1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound belonging to the pyrrolidine class, which is a type of heterocyclic amine. This compound features a benzyl group and a thiophen-2-yl group attached to a pyrrolidine ring, with a carboxylic acid functional group at the 3-position. The specific stereochemistry of this compound, denoted by the (3S,4S) configuration, indicates its potential for biological activity and applications in pharmaceutical research.

Synthesis and Preparation

The synthesis of (3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and thiophen-2-yl groups. Common methods may include asymmetric synthesis techniques to achieve the desired stereochemistry.

Biological and Pharmaceutical Applications

Pyrrolidine derivatives are known for their diverse biological activities, including potential roles as inhibitors or modulators in various biochemical pathways. The specific biological activity of (3S,4S)-1-benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid would depend on its interactions with biological targets, which could be explored through in vitro and in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume